molecular formula C20H25N3O2S B2845933 2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887206-00-0

2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2845933
CAS No.: 887206-00-0
M. Wt: 371.5
InChI Key: BZHVEGOLBQCJBZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework combining thiophene and pyridine rings. The structure features a 6-propyl substituent on the pyridine ring, a 2,5-dimethylbenzamido group at position 2, and a carboxamide at position 2.

Properties

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-4-8-23-9-7-14-16(11-23)26-20(17(14)18(21)24)22-19(25)15-10-12(2)5-6-13(15)3/h5-6,10H,4,7-9,11H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVEGOLBQCJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of the Tetrahydrothieno[2,3-c]pyridine Core

The following table compares key structural and functional attributes of the target compound with related derivatives:

Compound Name R6 Substituent Aromatic Substituent (Position 2) Molecular Weight (g/mol) Reported Activity/Properties Source
Target Compound : 2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Propyl 2,5-Dimethylbenzamido ~420 (estimated) Not specified N/A
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues Tosyl (SO2C6H4CH3) Varied aryl groups ~450–500 Antibacterial activity
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-analogue Methyl 4-Methoxyphenyl, methyleneamino 391.46 Crystallographic data reported (no activity)
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine Ethyl ester 338.41 Synthetic intermediate

Key Observations :

Substituent Effects at Position 6 :

  • The 6-propyl group in the target compound likely enhances lipophilicity compared to the 6-tosyl (polar sulfonyl group) or 6-methyl analogs. This may influence membrane permeability and bioavailability .
  • Tosyl-substituted analogs exhibit antibacterial activity, suggesting that bulky electron-withdrawing groups at position 6 may favor interactions with bacterial targets .

In contrast, 2-amino-3-benzoylthiophenes () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) on the benzoyl ring enhance adenosine A1 receptor binding. The dimethyl configuration in the target compound may offer a balance of hydrophobicity and steric effects .

Functional Groups at Position 3 :

  • The carboxamide group in the target compound contrasts with the ethyl ester in . Carboxamides generally exhibit higher metabolic stability and hydrogen-bonding capacity, which could improve target engagement compared to esters .

Activity and Binding Insights from Heterocyclic Analogues
  • Thiophene vs. Pyridine Hybrids: highlights that replacing the thiophene ring with nitrogen-containing heterocycles reduces adenosine A1 receptor activity. The tetrahydrothieno[2,3-c]pyridine core in the target compound retains the thiophene moiety, which may preserve allosteric enhancement properties observed in related structures .
  • Substituent Positioning: In , the 4-methoxyphenyl group at position 3 and methyleneamino group at position 2 suggest that extended conjugation or hydrogen-bonding motifs (e.g., methoxy) can influence crystallinity and solubility, though biological implications remain unexplored .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization of thiophene derivatives with pyridine-like precursors and subsequent functionalization. Critical steps include:

  • Amide coupling : Introducing the 2,5-dimethylbenzamido group via carbodiimide-mediated coupling under inert conditions.
  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core using reagents like POCl₃ or polyphosphoric acid.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
    Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR (¹H/¹³C) and mass spectrometry .

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization prevents side reactions.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in amide formation.
  • Purification steps : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves intermediates.
    Statistical experimental design (e.g., factorial or response surface methodology) is recommended to systematically evaluate interactions between variables .

Q. What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and carbonyl carbons (δ ~170 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 428.18).
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in the crystal lattice .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamido group) impact biological activity?

Studies on analogous compounds reveal:

  • Electron-withdrawing groups (e.g., nitro) enhance binding to kinase targets but reduce solubility.
  • Methoxy substitutions improve metabolic stability but may alter pharmacokinetics.
    Contradictory data exist regarding the optimal position of methyl groups (2,5- vs. 3,4-dimethylbenzamido), requiring dose-response assays to clarify SAR .

Q. What computational methods are used to predict binding affinities or reaction pathways?

  • Density Functional Theory (DFT) : Models transition states in cyclization reactions (e.g., activation energies for ring closure).
  • Molecular docking : Screens interactions with biological targets (e.g., ATP-binding pockets in kinases).
  • MD simulations : Predicts conformational stability in aqueous environments.
    Discrepancies between computational predictions and experimental IC₅₀ values necessitate iterative refinement of force fields .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

Common sources of contradiction:

  • Solvent polarity : DMSO enhances solubility but may denature proteins in bioassays.
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase inhibition assays).
  • Crystallographic vs. solution-phase conformations : Use variable-temperature NMR to assess dynamic structural changes .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Improves heat transfer and reduces reaction time for exothermic steps.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Process analytical technology (PAT) : In-line IR monitors reaction progress in real time .

Methodological Considerations

Q. How to design experiments for assessing metabolic stability?

  • In vitro assays : Use liver microsomes or hepatocytes with LC-MS/MS quantification.
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS/MS) with isotopic labeling.
  • Statistical validation : Apply ANOVA to compare degradation rates across substrates .

Q. What safety protocols are critical during handling?

  • PPE : Gloves, lab coats, and fume hoods are mandatory due to potential irritancy (see Safety Data Sheets).
  • Waste disposal : Neutralize acidic byproducts before disposal.
  • Emergency measures : Immediate rinsing with water for eye/skin contact and medical consultation .

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